![molecular formula C15H14ClF3N4O2S2 B2875786 N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide CAS No. 392298-86-1](/img/structure/B2875786.png)
N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl ring, the polar amide group, and the electronegative trifluoromethyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the trifluoromethyl group could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the electronegative trifluoromethyl group could affect its solubility, boiling point, and melting point .Scientific Research Applications
Nanotechnology
Lastly, the compound could be utilized in nanotechnology for the synthesis of nanomaterials. The thiadiazole ring, in particular, might contribute to the electronic properties of nanoscale materials, potentially leading to applications in electronics or sensing technologies.
Each of these applications would require extensive research and validation to determine the compound’s suitability and effectiveness in the respective fields. The analysis provided here is based on the compound’s chemical structure and known properties of similar compounds .
Safety And Hazards
Future Directions
The future research directions for this compound would depend on its intended applications. For example, if it’s being studied as a potential drug, future research might focus on investigating its pharmacological effects, optimizing its structure for better activity, or studying its mechanism of action .
properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4O2S2/c1-7(2)12(25)21-13-22-23-14(27-13)26-6-11(24)20-10-5-8(15(17,18)19)3-4-9(10)16/h3-5,7H,6H2,1-2H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXQJMBKKQGPKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide |
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